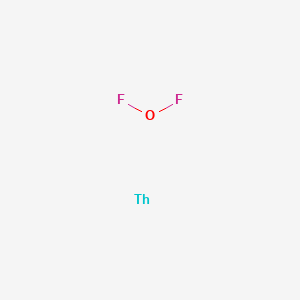
Fluoro hypofluorite;thorium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro hypofluorite; thorium is a compound that combines the unique properties of fluorine and thorium Fluorine is known for its high reactivity and electronegativity, while thorium is a radioactive element with applications in nuclear energy
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluoro hypofluorite; thorium typically involves the reaction of thorium compounds with fluorine gas. One common method is the direct fluorination of thorium dioxide (ThO2) with elemental fluorine (F2) at elevated temperatures. This reaction produces thorium tetrafluoride (ThF4) and oxygen gas (O2) as by-products.
Industrial Production Methods: Industrial production of fluoro hypofluorite; thorium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity thorium dioxide and controlled fluorination conditions to ensure the production of high-quality thorium tetrafluoride. The reaction is typically carried out in specialized reactors designed to handle the highly reactive fluorine gas.
Análisis De Reacciones Químicas
Types of Reactions: Fluoro hypofluorite; thorium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state thorium compounds.
Reduction: It can be reduced to lower oxidation state thorium compounds.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and chlorine trifluoride (ClF3).
Reduction: Reducing agents such as hydrogen gas (H2) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products:
Oxidation: Higher oxidation state thorium compounds such as thorium hexafluoride (ThF6).
Reduction: Lower oxidation state thorium compounds such as thorium difluoride (ThF2).
Substitution: Substituted thorium compounds with different halogens or functional groups.
Aplicaciones Científicas De Investigación
Fluoro hypofluorite; thorium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, including fluorination and halogen exchange reactions.
Biology: The compound’s radioactive properties make it useful in radiolabeling studies and imaging techniques.
Industry: The compound is used in the production of high-purity thorium compounds for nuclear energy applications.
Mecanismo De Acción
The mechanism of action of fluoro hypofluorite; thorium involves its high reactivity due to the presence of fluorine. The compound can readily participate in chemical reactions, forming new bonds and releasing energy. In biological systems, its radioactive properties allow it to be used as a tracer in imaging studies, where it targets specific tissues or cells and emits radiation that can be detected by imaging equipment.
Comparación Con Compuestos Similares
Fluoro hypofluorite; thorium can be compared with other similar compounds, such as:
Thorium tetrafluoride (ThF4): A common thorium compound used in nuclear energy applications.
Thorium hexafluoride (ThF6): A higher oxidation state thorium compound with different reactivity.
Fluorine-containing radiopharmaceuticals: Compounds used in medical imaging and cancer treatment.
Uniqueness: Fluoro hypofluorite; thorium is unique due to its combination of fluorine’s high reactivity and thorium’s radioactive properties. This combination makes it a versatile compound with applications in various scientific fields.
Propiedades
IUPAC Name |
fluoro hypofluorite;thorium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2O.Th/c1-3-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHRMDCJEDCXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O(F)F.[Th] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2OTh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.034 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-30-3 |
Source


|
| Record name | Thorium fluoride oxide (ThF2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thorium difluoride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B1613121.png)

![2'-Chloro-[1,1'-biphenyl]-3-ol](/img/structure/B1613123.png)




![6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1613130.png)



